molecular formula C16H11F3N2OS B4773159 4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenol

4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenol

Cat. No. B4773159
M. Wt: 336.3 g/mol
InChI Key: DKXNAGSEWJOYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenol, also known as TAK-659, is a small molecule inhibitor developed by Takeda Oncology for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.

Mechanism of Action

The primary target of 4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenol is BTK, a tyrosine kinase that is essential for the survival and proliferation of B-cells. By inhibiting BTK, 4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenol disrupts B-cell receptor signaling and leads to the apoptosis of malignant B-cells. In addition, 4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenol has been shown to inhibit other kinases, such as JAK3 and ITK, which are also involved in B-cell signaling.
Biochemical and physiological effects:
4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenol has been shown to induce apoptosis and inhibit proliferation in various types of cancer cells, including B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. It also enhances the activity of immune cells, such as natural killer cells and T-cells, which play a critical role in the immune response against cancer. 4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenol has been shown to have a favorable safety profile in preclinical and clinical studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenol is its high potency and selectivity for BTK, which makes it a promising therapeutic agent for B-cell malignancies. However, its efficacy may be limited in tumors that do not depend on B-cell receptor signaling. Another limitation is the potential for drug resistance, which may arise from mutations in the BTK gene or activation of alternative signaling pathways.

Future Directions

There are several potential future directions for the development of 4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenol as a therapeutic agent for cancer. One area of focus is the identification of biomarkers that can predict response to treatment and guide patient selection. Another area of interest is the combination of 4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenol with other anticancer drugs to enhance its efficacy and overcome drug resistance. Additionally, the use of 4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenol in combination with immunotherapy, such as checkpoint inhibitors, may offer a promising approach to enhance the immune response against cancer.

Scientific Research Applications

4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenol has been extensively studied in preclinical and clinical settings for its potential as a therapeutic agent for cancer. It has shown promising results in various animal models of cancer, including lymphoma, leukemia, and multiple myeloma. In addition, 4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenol has demonstrated synergistic effects with other anticancer drugs, such as venetoclax and lenalidomide.

properties

IUPAC Name

4-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2OS/c17-16(18,19)11-2-1-3-12(8-11)20-15-21-14(9-23-15)10-4-6-13(22)7-5-10/h1-9,22H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXNAGSEWJOYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[3-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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